

# What is 6-methoxy-1H-indazol-3-amine?

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## Compound of Interest

Compound Name: 6-methoxy-1H-indazol-3-amine

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An In-Depth Technical Guide to **6-Methoxy-1H-indazol-3-amine**: A Key Building Block in Modern Drug Discovery

## Introduction

The indazole nucleus, a bicyclic aromatic heterocycle, represents one of the most significant "privileged scaffolds" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile framework for designing molecules that can interact with a wide array of biological targets.<sup>[1][2]</sup> Compounds containing the indazole core have demonstrated a vast spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and antibacterial effects.<sup>[2][3]</sup>

Within this important class of molecules, **6-methoxy-1H-indazol-3-amine** emerges as a particularly valuable building block. Its strategic placement of a methoxy group and a reactive amine function makes it a crucial intermediate in the synthesis of complex, high-value pharmaceutical agents, especially in the realm of targeted oncology. This guide provides a detailed technical overview of its properties, synthesis, applications, and biological relevance for professionals engaged in drug discovery and development.

## Physicochemical and Structural Properties

**6-Methoxy-1H-indazol-3-amine** is characterized by the fusion of a benzene ring with a pyrazole ring. The methoxy group at the 6-position influences the molecule's lipophilicity and electronic distribution, while the amine group at the 3-position serves as a primary synthetic handle for further molecular elaboration. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.<sup>[4]</sup>

The presence of both hydrogen bond donors (the two N-H bonds of the amine and the ring N-H) and acceptors (the methoxy oxygen and the ring nitrogen atoms) allows for specific and strong interactions with biological macromolecules, such as enzyme active sites.<sup>[5]</sup>

Table 1: Key Physicochemical Properties of **6-Methoxy-1H-indazol-3-amine**

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>9</sub> N <sub>3</sub> O	<sup>[5]</sup> <sup>[6]</sup>
Molecular Weight	163.18 g/mol	<sup>[5]</sup>
Monoisotopic Mass	163.07455 Da	<sup>[6]</sup>
SMILES	<chem>COC1=CC2=C(C=C1)C(=NN2)N</chem>	<sup>[6]</sup>
InChIKey	HNOSKPXFWPCKPP-UHFFFAOYSA-N	<sup>[6]</sup>
Predicted XlogP	1.2	<sup>[6]</sup>
Hydrogen Bond Donors	2	<sup>[5]</sup>
Hydrogen Bond Acceptors	4	<sup>[5]</sup>

## Synthesis: A Mechanistic Approach

The construction of the 3-aminoindazole scaffold is a well-established process in synthetic organic chemistry. A robust and frequently employed strategy involves the reaction of an ortho-halobenzonitrile with hydrazine.<sup>[2]</sup><sup>[7]</sup> This pathway is efficient and allows for wide functional group tolerance, making it ideal for creating diverse libraries of indazole derivatives.

The synthesis of **6-methoxy-1H-indazol-3-amine** logically follows this paradigm, starting from 2-fluoro-5-methoxybenzonitrile.

Causality of the Synthetic Protocol:

- Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar): The reaction is initiated by the nucleophilic attack of hydrazine on the electron-deficient carbon atom bearing the fluorine atom. The fluorine,

being a good leaving group and activated by the ortho-cyano group, is readily displaced.

- **Intramolecular Cyclization:** The resulting intermediate undergoes a spontaneous intramolecular condensation. The terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile group, leading to the formation of the pyrazole ring fused to the benzene core. This cyclization is thermodynamically driven, resulting in the stable aromatic indazole system.

## Experimental Protocol: Synthesis of 6-methoxy-1H-indazol-3-amine

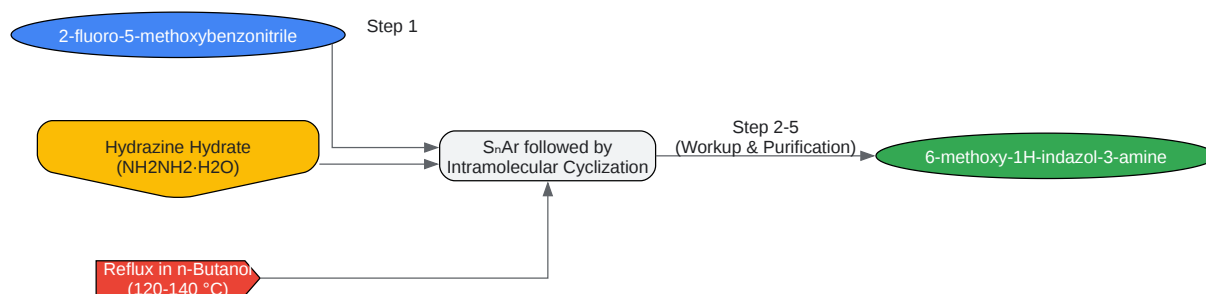
Step 1: To a solution of 2-fluoro-5-methoxybenzonitrile (1.0 eq) in a suitable high-boiling solvent such as n-butanol or 2-ethoxyethanol, add hydrazine hydrate (3.0-5.0 eq).

Step 2: Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 4-12 hours.

Step 3: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

Step 4: Collect the solid product by filtration. Wash the crude product with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove residual starting materials and impurities.

Step 5: If necessary, purify the product further by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield **6-methoxy-1H-indazol-3-amine** as a pure solid.



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Fig 1: Synthetic workflow for **6-methoxy-1H-indazol-3-amine**.

## Role in Drug Discovery and Medicinal Chemistry

**6-Methoxy-1H-indazol-3-amine** is not typically a final drug product but rather a high-value intermediate. Its true utility lies in its role as a scaffold for building more complex molecules with tailored biological activities.

## The Hinge-Binding Fragment

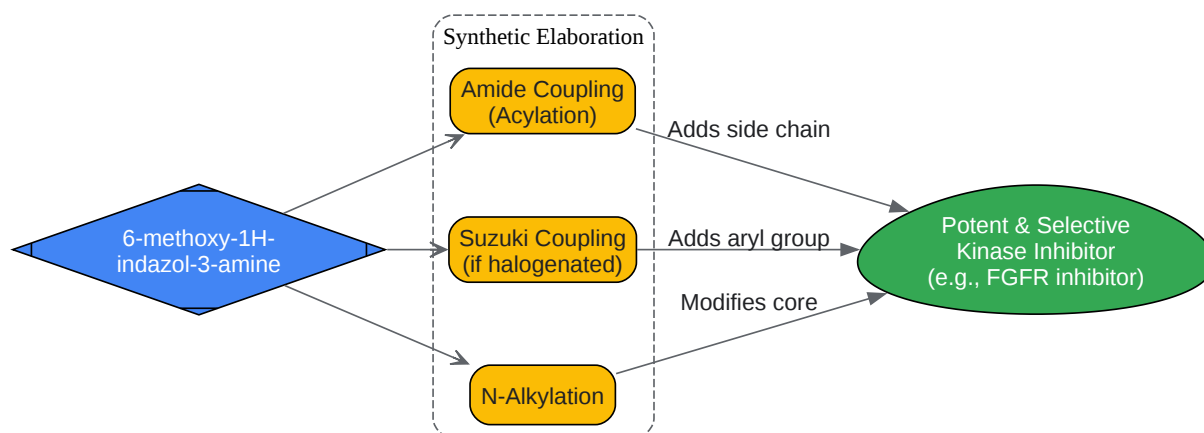
The 1H-indazole-3-amine motif is a highly effective "hinge-binding" fragment, particularly for protein kinases.[3][8] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. The indazole core can form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a conserved backbone segment that is essential for inhibitor anchoring. This interaction provides a strong foundation for achieving high-potency inhibition.

## A Versatile Scaffold for Elaboration

The amine group at the 3-position and the indazole ring itself provide multiple points for synthetic diversification to optimize potency, selectivity, and pharmacokinetic properties.

- N-Acylation/Sulfonylation: The amine can be readily acylated or sulfonylated to introduce side chains that occupy adjacent pockets in the target enzyme.
- Suzuki and Buchwald-Hartwig Couplings: The indazole core, if appropriately functionalized with a halide (e.g., at the 5- or 7-position), can undergo palladium-catalyzed cross-coupling reactions to append aryl or heteroaryl groups, enabling the exploration of broader chemical space.

This versatility has led to the incorporation of the indazole scaffold into numerous clinical and preclinical drug candidates, including inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Bcr-Abl kinase.[1]



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Fig 2: Role as an intermediate in drug development.

## Biological Activity and Mechanism of Action

While **6-methoxy-1H-indazol-3-amine** itself is primarily a synthetic intermediate, its derivatives have demonstrated significant biological activity, particularly as anticancer agents.[9] Studies

on closely related 1H-indazol-3-amine derivatives have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[8]

Mechanistic investigations have implicated the inhibition of key survival pathways. For example, certain indazole derivatives have been shown to modulate the levels of Bcl-2 family proteins, which are critical regulators of apoptosis.[8][9] By inhibiting anti-apoptotic proteins like Bcl-2, these compounds can shift the cellular balance towards cell death. Furthermore, some derivatives have been found to interfere with the p53/MDM2 pathway, a central axis in tumor suppression.[8][9]

## Safety, Handling, and Storage

As a chemical intermediate, **6-methoxy-1H-indazol-3-amine** requires careful handling in a laboratory setting. Based on safety data for structurally similar compounds, the following hazards should be considered:

- Health Hazards: Harmful if swallowed.[10] Causes skin irritation and serious eye irritation.[11][12] May cause respiratory irritation.[11][12]
- Handling Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid breathing dust.[12] Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

## Conclusion

**6-Methoxy-1H-indazol-3-amine** stands as a testament to the power of privileged scaffolds in modern drug discovery. Its robust synthesis, versatile chemical handles, and the proven ability of its core structure to anchor within critical biological targets like protein kinases make it an indispensable tool for medicinal chemists. For researchers and scientists in the pharmaceutical industry, a thorough understanding of this key building block provides a gateway to the development of novel, effective, and targeted therapies for a range of human diseases, most notably cancer.

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